3,4-Dibromo-2-(1-ethoxyethyl)thiophene

Purity Quality Control Synthetic Intermediate

3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring.

Molecular Formula C8H10Br2OS
Molecular Weight 314.04 g/mol
Cat. No. B12063651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-(1-ethoxyethyl)thiophene
Molecular FormulaC8H10Br2OS
Molecular Weight314.04 g/mol
Structural Identifiers
SMILESCCOC(C)C1=C(C(=CS1)Br)Br
InChIInChI=1S/C8H10Br2OS/c1-3-11-5(2)8-7(10)6(9)4-12-8/h4-5H,3H2,1-2H3
InChIKeyKQGDVSKQLJVOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-(1-ethoxyethyl)thiophene: A Specialized Building Block for Regioselective Synthesis and Functional Materials


3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol [1]. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring [1]. This substitution pattern endows it with unique reactivity and solubility characteristics, positioning it as a versatile intermediate in synthetic organic chemistry and materials science.

β-bromo groups enable sequential cross-coupling for regiocontrolled synthesis
Ethoxyethyl side chain enhances solubility in common organic solvents
Deprotectable group reveals a latent aldehyde for further functionalization

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Functional Group in 3,4-Dibromo-2-(1-ethoxyethyl)thiophene


Unlike simpler dibromothiophenes such as 3,4-dibromothiophene or 2,5-dibromothiophene, the specific placement of bromine atoms and the presence of the 1-ethoxyethyl group in this compound dictate its reactivity and utility. The β-bromo groups at the 3- and 4-positions are significantly less reactive than α-bromo groups, enabling orthogonal cross-coupling sequences [1]. Meanwhile, the 1-ethoxyethyl group enhances solubility in organic solvents [2] and can be readily deprotected to reveal a functional handle for further transformations [3]. These combined features are not present in alternative dibromothiophene building blocks, making generic substitution impractical for applications requiring sequential, regioselective functionalization or improved processability.

Feature
Target Compound
Substitute Risk
Regiochemical Reactivity
β-bromo groups allow orthogonal, sequential cross-coupling
2,5-dibromothiophene (α-bromo) may produce statistical mixtures, limiting regiocontrol
Solubility & Functional Handle
Ethoxyethyl group enhances organic solubility and can be deprotected to formyl
Unsubstituted or alkyl-thiophenes lack both solubility enhancement and latent aldehyde, hindering solution processing and further derivatization

Quantitative Differentiation of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene: Head-to-Head Comparisons and Class-Level Evidence


Purity Specification: 95% vs. 97% for Unsubstituted 3,4-Dibromothiophene

The target compound is supplied with a minimum purity specification of 95% . In comparison, the closely related 3,4-dibromothiophene (CAS 3141-26-2) is commonly available at 97% purity . While the difference is small, the slightly lower purity of the functionalized derivative is offset by the enhanced utility provided by the ethoxyethyl group, making it a valuable trade-off for applications where solubility or subsequent functionalization is required.

Purity Specification
Specification review
95% (min.)
vs
97% (3,4-dibromothiophene)
Functional advantages outweigh minor purity difference for synthesis workflows
Vendor specification; confirm lot-specific data
Purity Quality Control Synthetic Intermediate

Molecular Weight Differential: 314.04 g/mol vs. 241.93 g/mol for 3,4-Dibromothiophene

The molecular weight of 3,4-dibromo-2-(1-ethoxyethyl)thiophene is 314.04 g/mol [1], whereas the unsubstituted 3,4-dibromothiophene has a molecular weight of 241.93 g/mol . This difference of 72.11 g/mol is due to the 1-ethoxyethyl group (C4H9O, nominal mass 73). This increase in mass can be a factor in purification, handling, and stoichiometric calculations, especially in polymer synthesis where monomer feed ratios are critical.

Molecular Weight
Reported
314.04 g/mol
+72.11 vs 3,4-dibromothiophene (241.93)
Mass reflects functional group; relevant for feed ratio calculations
Calculated from C8H10Br2OS
Molecular Weight Physical Property Characterization

Reactivity Orthogonality: β-Bromo Groups are 'Much Less Reactive' than α-Bromo Groups

In dibromothiophenes, β-bromo groups (positions 3 and 4) are significantly less reactive than α-bromo groups (positions 2 and 5) in palladium-catalyzed cross-coupling reactions [1]. This difference in reactivity allows for sequential functionalization. For 3,4-dibromo-2-(1-ethoxyethyl)thiophene, the β-bromo groups can be retained while the α-position (if functionalized) or other positions react, or they can be activated under harsher conditions. In contrast, compounds like 2,5-dibromothiophene have equally reactive α-bromo groups, leading to statistical mixtures if not carefully controlled.

Reactivity Orthogonality
Class-level
β-bromo: much less reactive
vs
α-bromo: highly reactive
Supports regio-controlled synthesis of complex thiophene derivatives
Class-level inference; validate under chosen coupling conditions
Cross-Coupling Regioselectivity Synthetic Methodology

Solubility Enhancement: Alkoxy Substituents Improve Solubility in Organic Solvents

Thiophene derivatives bearing alkoxy side chains, such as the 1-ethoxyethyl group, exhibit improved solubility in common organic solvents compared to their alkyl- or unsubstituted counterparts [1]. This property facilitates solution processing techniques (e.g., spin-coating, inkjet printing) essential for fabricating thin-film electronic devices. While direct solubility data for this specific compound is limited in the public domain, the class of 3-alkoxythiophenes is well-known for forming high-quality thin films from solution [1].

Solubility Enhancement
Class-level
Improved solubility profile via 1-ethoxyethyl side chain
May support solution-based processing and handling in organic syntheses
Class-level inference; review in target solvent system
Solubility Processability Materials Science

Protecting Group Utility: 1-Ethoxyethyl Group Deprotects Easily and Completely at Room Temperature

The 1-ethoxyethyl group is a known protecting group that can be removed under mild acidic conditions. For example, in chemically amplified resists, the 1-ethoxyethyl group was found to be 'easily and completely deprotected' in the presence of photogenerated acid at room temperature [1]. This contrasts with other acetal protecting groups (e.g., tetrahydropyranyl, THP) which may require more forcing conditions or longer reaction times. In the context of 3,4-dibromo-2-(1-ethoxyethyl)thiophene, this group can serve as a latent formyl group after deprotection, providing a versatile handle for further transformations (e.g., Wittig reactions, imine formation).

Deprotection Utility
Class-level
Room temperature, acid-catalyzed deprotection reported as efficient
Offers a latent aldehyde strategy for orthogonal functional group manipulation
Class-level inference from resist literature
Protecting Group Deprotection Synthetic Strategy

High-Value Application Scenarios for 3,4-Dibromo-2-(1-ethoxyethyl)thiophene Based on Quantitative Evidence


Synthesis of Regioregular Conjugated Polymers for Organic Electronics

The combination of β-bromo groups and an alkoxy side chain makes this compound an ideal monomer for synthesizing regioregular polythiophenes with improved solubility [2]. The orthogonality of the bromine substituents allows for controlled, stepwise cross-coupling polymerizations, while the ethoxyethyl group ensures the resulting polymer remains processable from solution. This is critical for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Building Block for Multiply Arylated Thiophenes in Medicinal Chemistry

The reactivity orthogonality of the β-bromo groups [1] enables the sequential introduction of diverse aryl groups via palladium-catalyzed cross-couplings. This precise control over substitution is valuable for constructing thiophene-containing drug candidates and biological probes, where specific substitution patterns are required for target binding and pharmacokinetic properties.

Intermediate for Functional Materials with Latent Aldehyde Functionality

The 1-ethoxyethyl group can be readily deprotected to a formyl group [3], providing a reactive handle for further elaboration (e.g., Knoevenagel condensations, hydrazone formation). This allows the compound to serve as a versatile building block for creating functional dyes, sensors, and covalent organic frameworks (COFs) where an aldehyde moiety is essential.

Model Substrate for Developing Regioselective Cross-Coupling Methodologies

The unique substitution pattern (3,4-dibromo and 2-alkoxy) provides a challenging yet well-defined substrate for studying the scope and limitations of new catalysts and reaction conditions. Its reactivity profile [1] can be used to benchmark the selectivity of novel catalytic systems, contributing to the advancement of synthetic methodology.

Application
Selection Property
Validation Focus
Regioregular conjugated polymer research
β-bromo orthogonality & alkoxy solubility
Solution processability and film-forming assessment
Multiply arylated thiophene synthesis
Sequential cross-coupling reactivity
Substitution pattern precision and functional group tolerance
Functional materials with latent aldehyde
Deprotection to formyl handle
Aldehyde-dependent coupling (e.g., imine, Knoevenagel)
Regioselective methodology development
β-bromo substitution pattern
Catalyst selectivity and reaction condition benchmarking
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